molecular formula C21H18N8O4 B1241449 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B1241449
M. Wt: 446.4 g/mol
InChI Key: HFKWHFDKOWJDRR-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)ethylideneamino]-4-triazolecarboxamide is a member of triazoles.

Scientific Research Applications

Synthesis and Biological Activities

This compound, part of a broader category of hybrid molecules containing azole moieties, has been synthesized and investigated for various biological activities. Studies have demonstrated that compounds in this category exhibit notable antimicrobial, antilipase, and/or antiurease activities. These activities are significant for their potential use in developing new therapeutic agents against specific microbial infections and disorders involving lipase and urease enzymes (Ceylan et al., 2014; Başoğlu et al., 2013).

Antimicrobial Properties

The antimicrobial properties of azole derivatives, including those similar in structure to the compound , have been extensively researched. These compounds have shown varying degrees of effectiveness against a range of microorganisms, making them candidates for antibiotic drug development (Başoğlu et al., 2013; Bektaş et al., 2007).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of such compounds provide insights into their chemical properties and potential reactivity. This is crucial for understanding how these compounds interact at the molecular level, which is essential for their application in drug design and development (Süleymanoğlu et al., 2017; Rafah F.Al-Smaisim, 2010).

Potential in Drug Development

The synthesis of compounds within this chemical group has implications for drug development, especially in the areas of antimicrobial and antitubercular therapy. Their diverse biological activities make them valuable targets for further pharmacological evaluation (Patel et al., 2010).

properties

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Molecular Formula

C21H18N8O4

Molecular Weight

446.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C21H18N8O4/c1-11-3-5-13(6-4-11)12(2)23-25-21(30)17-18(14-7-8-15-16(9-14)32-10-31-15)29(28-24-17)20-19(22)26-33-27-20/h3-9H,10H2,1-2H3,(H2,22,26)(H,25,30)/b23-12+

InChI Key

HFKWHFDKOWJDRR-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC5=C(C=C4)OCO5)/C

SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

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